1-(6-Methylpyrimidin-4-yl)-1,4-diazepane
CAS No.: 1092286-16-2
Cat. No.: VC3198005
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092286-16-2 |
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Molecular Formula | C10H16N4 |
Molecular Weight | 192.26 g/mol |
IUPAC Name | 1-(6-methylpyrimidin-4-yl)-1,4-diazepane |
Standard InChI | InChI=1S/C10H16N4/c1-9-7-10(13-8-12-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3 |
Standard InChI Key | UCVFOLPQYGPAQO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=N1)N2CCCNCC2 |
Canonical SMILES | CC1=CC(=NC=N1)N2CCCNCC2 |
Introduction
Chemical Structure and Properties
1-(6-Methylpyrimidin-4-yl)-1,4-diazepane is characterized by a seven-membered diazepane ring connected to a pyrimidine moiety that features a methyl substituent at the 6-position. This structural arrangement creates a molecule with distinct electronic distribution and potential for biological interactions.
The compound's structure consists of:
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A pyrimidine ring with a methyl group at position 6
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A seven-membered diazepane ring containing two nitrogen atoms
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Connection between the rings at the 4-position of the pyrimidine and the 1-position of the diazepane
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be inferred:
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Molecular formula: C10H16N4
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Approximate molecular weight: 192 g/mol
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Probable good solubility in organic solvents such as DMF, DMSO, and limited water solubility
The presence of multiple nitrogen atoms in the structure suggests potential for hydrogen bonding interactions with biological targets, which may contribute to its pharmacological profile.
Predicted Biological Activities
Based on the activities observed in structurally related compounds, 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane may exhibit several biological properties worthy of investigation:
Anticancer Properties
Heterocyclic compounds containing pyrimidine and diazepane moieties have been investigated for their anticancer potential. Some of these compounds exhibit cytotoxicity against various cancer cell lines through mechanisms such as induction of apoptosis or inhibition of enzymes involved in tumor growth. The unique structural features of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane may confer specific interactions with cancer-related targets.
Receptor Modulation
Certain pyrimidine-diazepane derivatives have demonstrated activity as receptor modulators. For instance, some compounds act as CXCR4 receptor antagonists, which is relevant for conditions including cancer metastasis and HIV infections. The specific structural arrangement in 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane could potentially result in a unique binding profile with various receptors.
Comparative Analysis with Structurally Similar Compounds
A comparative analysis with structurally similar compounds provides valuable insights into the potential properties and activities of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane.
Table 1: Comparative Analysis of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane with Related Compounds
Compound | Structural Features | Distinguishing Characteristics | Potential Significance |
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1-(6-Methylpyrimidin-4-yl)-1,4-diazepane | Methyl group at position 6 of pyrimidine | Unique electronic distribution due to methyl position | May affect binding specificity and biological activity profile |
1-(2-Methylpyrimidin-4-yl)-1,4-diazepane | Methyl group at position 2 of pyrimidine | Different electronic effects on the pyrimidine ring | Exhibits antimicrobial and potential anticancer properties |
1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane | Chlorine at position 2, methyl at position 5 | Increased electronegativity due to chlorine | Enhanced biological activity with CXCR4 antagonism |
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane | Methoxy group at position 6 | Different electronic and steric effects compared to methyl | Distinct chemical reactivity pattern |
The position-specific effects of substituents on the pyrimidine ring significantly influence the electronic distribution and consequently the biological interaction profile of these compounds. The 6-methyl substitution in 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane likely creates a unique electronic environment that distinguishes it from its structural isomers and analogs.
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of pyrimidine-diazepane compounds provides a framework for predicting the potential activities of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane.
Impact of Substituent Position
The position of substituents on the pyrimidine ring significantly affects biological activity. While 2-position substitution (as in 1-(2-Methylpyrimidin-4-yl)-1,4-diazepane) influences the electronic properties of the adjacent nitrogen atoms, 6-position substitution (as in our compound of interest) affects the electronic distribution differently, potentially resulting in distinct biological interactions.
Substituent Electronic Effects
The methyl group at position 6 provides electron-donating effects that influence the electron density of the pyrimidine ring. This electronic effect differs from that of electron-withdrawing groups such as chlorine, which is present in some related compounds like 1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane.
Conformational Considerations
Therapeutic Area | Potential Mechanism | Rationale |
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Antimicrobial Agents | Inhibition of bacterial enzymes or cell wall synthesis | Based on activity of similar pyrimidine derivatives against microorganisms |
Anticancer Therapeutics | Induction of apoptosis or enzyme inhibition | Related compounds have shown cytotoxic effects against cancer cell lines |
Anti-inflammatory Drugs | Modulation of inflammatory signaling pathways | Heterocyclic compounds often exhibit anti-inflammatory properties |
Receptor-targeted Therapeutics | Binding to specific receptors (e.g., CXCR4) | Similar compounds demonstrate receptor antagonist activities |
Proposed Research Methodology
A comprehensive research approach for 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane would include:
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Synthesis optimization and structural confirmation
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Physical and chemical characterization
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Biological screening against various targets
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Mechanistic studies to elucidate the mode of action
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Structure-activity relationship studies through derivative synthesis
Table 3: Proposed Biological Evaluation Protocol for 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane
Screening Type | Methodology | Expected Outcomes | Significance |
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Antimicrobial Screening | Minimum Inhibitory Concentration (MIC) determination | Inhibition zones and MIC values | Identify potential as an antimicrobial agent |
Cytotoxicity Assays | MTT assay on various cancer cell lines | IC50 values and selectivity indices | Determine anticancer potential and selectivity |
Receptor Binding Studies | Radioligand displacement assays | Binding affinity (Ki) values | Characterize interaction with target receptors |
Enzyme Inhibition Assays | In vitro enzyme activity assays | IC50 values for target enzymes | Identify potential enzymatic targets |
Computational Analysis and Molecular Modeling
Computational approaches provide valuable insights into the properties and potential interactions of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane with biological targets.
Molecular Docking Studies
Molecular docking simulations could predict the binding mode of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane with potential targets such as CXCR4 receptors or specific enzymes. These studies would help identify key binding interactions and provide a rational basis for structural optimization.
QSAR Analysis
Quantitative structure-activity relationship (QSAR) analysis, incorporating data from related compounds, could predict the biological activities of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane and guide the design of more potent derivatives.
Physicochemical Property Prediction
Computational tools can predict important physicochemical properties such as lipophilicity (LogP), topological polar surface area (TPSA), and drug-likeness parameters, which are crucial for assessing the compound's potential as a drug candidate.
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